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Introduction and Basic Principles

The unique electrochemical properties of ferrocene derivatives have established them as foundational

materials in electrochemical sensing platforms. Ferrocene (Fc), an organometallic compound consisting of

two cyclopentadienyl rings bound to a central iron atom, possesses exceptional redox activity that forms

the basis for its sensing applications. The ferrocene/ferrocenium (Fc/Fc+) redox couple exhibits reversible

one-electron transfer behavior, with the oxidation of orange ferrocene (Fc) to blue ferrocenium (Fc+)

occurring at well-defined potentials that are sensitive to the chemical environment. This redox switching

capability enables ferrocene derivatives to function as efficient electrochemical reporters in sensor designs

[1]. The discovery and development of ferrocene has catalyzed extensive innovation in organometallic

chemistry, with contemporary research focusing on tailoring its properties for specific technological

applications [2].

The ethenyl functional group (-CH=CH₂) incorporated into ferrocene derivatives serves multiple critical

functions in sensor design. This conjugation-friendly substituent provides an accessible handle for further

chemical modification through addition reactions or polymerization, facilitates electronic communication

between the ferrocene center and appended receptor units, and enables the covalent attachment of ferrocene

to electrode surfaces or macromolecular structures. The strategic placement of the ethenyl group allows fine-
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tuning of the redox potential and electron transfer kinetics of the ferrocene center, which directly

influences sensor performance metrics including sensitivity, selectivity, and operational stability [2] [3].

Ethenyl ferrocene can be incorporated into larger molecular architectures through functionalization at the

vinyl group, enabling the construction of sophisticated recognition systems for specific analytes.

Table 1: Key Properties of Ferrocene and Derivatives Relevant to Sensor Design

Property Ferrocene Ethenyl Ferrocene Significance for Sensing

Redox
Potential (E₁/₂)

~0.31 V vs. SCE (in
ethanol/water) [1]

Modifiable based on
substitution

Determines operational
voltage window; affects

interference rejection

Redox

Reversibility

Highly reversible Maintains reversibility with

proper linker design

Ensures reproducible signal

and sensor stability

Structural

Stability

Thermally and

hydrolytically stable

Similar stability with

additional functionalization
options

Enables durable sensor

operation

Synthetic
Versatility

Easily functionalized at
cyclopentadienyl rings

Vinyl group enables
polymerization and

conjugation

Allows integration with
diverse receptor systems

Solubility Organic solvents Can be tailored with

substituents

Affects compatibility with

immobilization matrices

Sensor Design Strategies

Molecular Design and Redox Properties

The design of effective ethenyl ferrocene-based sensors requires careful consideration of the molecular

architecture to optimize both recognition and signaling functions. The electronic character of substituents

directly attached to the ferrocene core significantly influences the redox potential, with electron-donating

groups facilitating oxidation (lowering E₁/₂) and electron-withdrawing groups impeding oxidation (raising
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E₁/₂). This principle extends to ethenyl ferrocene derivatives, where substituents on the vinyl group can

modulate the electron density at the iron center. Research has demonstrated that the nature of the linker

between ferrocene and recognition elements critically affects sensor performance, with amide-linked

compounds exhibiting E₁/₂ values of +350 to +370 mV, while ester-linked conjugates show higher potentials

of +400 to +410 mV versus Ag/AgCl [3]. This systematic variation in redox potential based on molecular

connectivity provides a valuable strategy for tuning operational potentials to avoid interfering species in

complex samples.

The spatial arrangement of recognition elements relative to the ferrocene reporter is equally crucial in

sensor design. For ethenyl ferrocene derivatives, the planar structure of the vinyl group can facilitate

conjugated systems that enable electronic communication between the receptor and ferrocene centers. This

communication allows binding events at distant sites to perturb the electron density at the iron center,

resulting in measurable shifts in redox potential. Such binding-induced potential shifts form the basis for

ratiometric sensing approaches that are less susceptible to environmental variables than approaches relying

solely on current changes. Additionally, the geometry of the overall molecular assembly can influence

binding affinity and selectivity through preorganization of recognition elements and control of access to the

ferrocene center [4].

Electrode Modification Approaches

The immobilization method for ethenyl ferrocene derivatives on electrode surfaces profoundly impacts

sensor performance characteristics including response time, reproducibility, and operational lifetime. The

ethenyl functional group provides versatile options for electrode modification, ranging from covalent

attachment through hydrosilylation or thiol-ene reactions to electropolymerization into continuous films.

Electropolymerization of ethenyl ferrocene derivatives represents a particularly powerful approach, as it

enables precise control over film thickness and spatial localization on the electrode surface through

adjustment of polymerization conditions. These polymer films typically exhibit enhanced stability compared

to monolayer coatings and can incorporate higher densities of redox centers, potentially increasing signal

magnitude [2].

Alternative immobilization strategies include copolymerization with other vinyl monomers to create

composite materials with tailored physical and electronic properties, and attachment to nanostructured

electrodes such as carbon nanotubes or graphene to leverage enhanced surface areas and electron transfer
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rates. Each method presents distinct advantages: covalent attachment yields well-defined molecular

architectures with predictable orientation, electropolymerization generates robust three-dimensional

networks, and composite formation with nanomaterials amplifies electrochemical signals. The optimal

choice depends on the specific application requirements, with covalent monolayers favoring rapid response

times, polymer films offering greater binding capacity, and nanocomposites providing signal enhancement

[2] [4].

Cation Sensing Mechanisms

Ethenyl ferrocene-based sensors detect metal cations through several distinct mechanisms that transform

binding events into measurable electrochemical signals. In the electrostatic interaction model, oxidation of

ferrocene to ferrocenium creates a positively charged center that electrostatically repels or attracts metal

cations, modulating the redox potential. For example, binding of cations to recognition elements in close

proximity to ferrocene can stabilize or destabilize the ferrocenium state, resulting in positive or negative

shifts in the formal potential of the Fc/Fc+ couple. The magnitude and direction of these shifts depend on the

charge density of the cation and the spatial relationship between the binding site and ferrocene center [4].

A more sophisticated approach involves direct coordination of metal cations to functional groups integrated

with the ethenyl ferrocene system, where the binding event directly alters the electron density at the iron

center. This mechanism typically produces larger potential shifts than purely electrostatic interactions and

can yield exceptional selectivity when specific coordination environments are designed for target cations.

The ethenyl moiety can serve as part of the coordination system or as a conduit for electronic communication

between a separate receptor and the ferrocene reporter. Additionally, cation binding can induce

conformational changes in flexible ethenyl ferrocene derivatives that alter the accessibility of the ferrocene

center to the electrode surface or solution species, leading to changes in current response. These structural

rearrangements can produce unusually large signal changes for small binding events, providing an

amplification mechanism for sensitive detection [4].

Table 2: Ethenyl Ferrocene Sensor Design Strategies for Different Analytics
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Target
Analytic

Recommended Molecular
Architecture

Signal Transduction
Mechanism

Optimal Electrode
Modification

Transition

Metal Cations

Imine or quinoline receptors

conjugated to ethenyl Fc

Redox potential shift via

coordination

Electropolymerized films

Alkali Metal

Ions

Crown ether derivatives

linked to ethenyl Fc

Electrostatic perturbation

of Fc/Fc+ couple

Self-assembled

monolayers on gold

Heavy Metals Thiol-containing receptors via

ethenyl Fc

Binding-induced current

suppression

Carbon nanocomposites

Anions Ammonium or guanidinium

receptors with ethenyl Fc

Binding-induced

conformational change

Covalent attachment to

ITO

Experimental Protocols

Synthesis and Characterization of Ethenyl Ferrocene Derivatives

Protocol 1: Synthesis of Ethenyl Ferrocene Building Blocks

Materials: Ferrocene carboxylic acid, vinyl acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-

dimethylaminopyridine (DMAP), anhydrous dichloromethane, magnesium sulfate, silica gel for column
chromatography.

Equipment: Round-bottom flask with magnetic stirrer, reflux condenser, argon/nitrogen inlet,
separation funnel, rotary evaporator, column chromatography setup.

Procedure:
Dissolve ferrocene carboxylic acid (1.0 equiv) and vinyl acetic acid (1.2 equiv) in anhydrous

dichloromethane (15 mL per mmol of ferrocene) under inert atmosphere.
Add DCC (1.1 equiv) and DMAP (0.1 equiv) sequentially at 0°C with stirring.

Warm reaction mixture to room temperature and stir for 12 hours under argon atmosphere.
Filter the reaction mixture to remove dicyclohexylurea precipitate and concentrate filtrate under

reduced pressure.
Purify the crude product by silica gel column chromatography using hexane/ethyl acetate (4:1)

as eluent.
Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
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Safety Notes: Perform all operations in a fume hood; wear appropriate personal protective

equipment including gloves and safety glasses.

Protocol 2: Structural Confirmation of Ethenyl Ferrocene Derivatives

Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR spectrum in CDCl₃.
Characteristic signals include ferrocenyl protons (δ 4.0-4.8 ppm) and vinyl protons (δ 5.0-6.5

ppm with typical coupling patterns).
Cyclic Voltammetry: Perform in 0.1 M tetrabutylammonium perchlorate in acetonitrile using

glassy carbon working electrode, platinum counter electrode, and Ag/Ag⁺ reference electrode.
Scan rate: 100 mV/s. Expected redox potential for ethenyl ferrocene derivatives: +260 to +410

mV vs. Ag/AgCl depending on substituents [3].
FT-IR Spectroscopy: Confirm presence of characteristic functional groups (C=C stretch

~1600-1650 cm⁻¹, Fe-Cp vibrations ~500-1100 cm⁻¹).

Electrode Modification Procedures

Protocol 3: Electropolymerization of Ethenyl Ferrocene on Electrode Surfaces

Materials: Ethenyl ferrocene derivative (1 mM), supporting electrolyte (0.1 M LiClO₄ or TBAP),
purified solvent (acetonitrile or dichloromethane), glassy carbon or gold working electrode.

Electrode Preparation:
Polish working electrode sequentially with 1.0, 0.3, and 0.05 μm alumina slurry on microcloth.

Sonicate in ethanol and deionized water for 5 minutes each to remove residual polishing
material.

Dry under nitrogen stream before use.
Polymerization Procedure:

Prepare monomer solution containing ethenyl ferrocene derivative (1 mM) and supporting
electrolyte (0.1 M) in degassed solvent.

Transfer solution to electrochemical cell and degas with argon for 10 minutes.
Perform cyclic voltammetry between 0 and +1.0 V vs. Ag/Ag⁺ at 50 mV/s for 20-50 cycles.

Monitor growth of polymer film through increasing redox peak currents with each cycle.
Remove modified electrode, rinse thoroughly with pure solvent, and dry under nitrogen.

Quality Control: Characterize modified electrode by cyclic voltammetry in pure supporting electrolyte
solution. Well-formed films exhibit symmetric redox peaks with peak currents increasing linearly with

scan rate.

Protocol 4: Preparation of Ethenyl Ferrocene Self-Assembled Monolayers (SAMs)
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Materials: Thiol-functionalized ethenyl ferrocene derivative (0.5 mM in ethanol), gold electrode (2 mm

diameter), absolute ethanol, phosphate buffered saline (PBS, pH 7.4).
Procedure:

Clean gold electrode by cycling in 0.5 M H₂SO₄ from 0 to +1.5 V until characteristic gold
voltammogram is obtained.

Rinse thoroughly with deionized water and absolute ethanol.
Immerse electrode in ethanolic solution of thiol-functionalized ethenyl ferrocene for 12-24 hours

at room temperature in the dark.
Remove electrode from solution and rinse extensively with ethanol to remove physisorbed

material.
Dry under nitrogen stream and store in PBS until use.

Characterization:
Electrochemically determine surface coverage using Γ = Q/nFA, where Q is charge under redox

peaks, n=1, F is Faraday's constant, and A is electrode area.
Expected surface coverage for well-packed monolayers: 1-5 × 10⁻¹⁰ mol/cm².

Electrochemical Characterization and Sensing Measurements

Protocol 5: Cyclic Voltammetry for Cation Detection

Experimental Setup: Three-electrode system (modified working electrode, platinum counter

electrode, appropriate reference electrode), potentiostat, oxygen-free electrolyte solution.
Measurement Procedure:

Record baseline cyclic voltammogram in pure electrolyte solution (typically 0.1 M TBAP in
acetonitrile or PBS aqueous buffer).

Add aliquots of standard cation solution to electrochemical cell with stirring.
Allow 2 minutes equilibration time after each addition before recording voltammogram.

Scan potential window centered around formal potential of ethenyl ferrocene derivative
(typically -0.2 to +0.6 V vs. Ag/AgCl at 50-100 mV/s).

Data Analysis:
Measure formal potential (E₁/₂) as average of anodic and cathodic peak potentials.

Plot ΔE₁/₂ versus cation concentration to generate calibration curve.
Calculate binding constant from nonlinear regression of binding isotherm.

Protocol 6: Differential Pulse Voltammetry for High-Sensitivity Detection

Parameters: Pulse amplitude 25-50 mV, pulse width 50-100 ms, step height 2-5 mV, step time 0.5-2
s.

Procedure:
Acquire DPV baseline in analyte-free solution.
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Add standard additions of target cation with stirring and equilibration.

Record DPV after each addition using same parameters.
Measure peak current and/or potential shifts for quantification.

Quantification:
Plot peak current or potential shift versus cation concentration.

Apply standard addition method for quantification in unknown samples.

The experimental workflow for developing and applying ethenyl ferrocene-based sensors involves sequential

steps from molecular design to analytical application, as illustrated below:
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Ethenyl Ferrocene Sensor Development Workflow
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Performance Optimization and Troubleshooting
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Enhancing Signal Stability and Reproducibility

The operational stability of ethenyl ferrocene-based sensors is critically influenced by the integrity of the

molecular architecture under electrochemical cycling conditions. A common challenge is the gradual

leaching of ferrocene derivatives from electrode surfaces, particularly when non-covalent immobilization

methods are employed. This manifests as steadily decreasing redox peak currents during repeated potential

cycling. To mitigate this issue, prioritize covalent attachment strategies such as electropolymerization or

self-assembled monolayers with appropriate terminal groups that form stable bonds with electrode surfaces.

Additionally, the redox stability of the ferrocene center itself must be considered; while the Fc/Fc+ couple is

highly reversible, extended cycling at extreme potentials can lead to degradation. Operational windows

should be restricted to the minimum necessary range, typically ±0.3 V around the formal potential of the

specific ethenyl ferrocene derivative being used [3].

Reproducible sensor fabrication requires meticulous attention to electrode pretreatment, solution purity,

and environmental conditions. Inconsistent electrode surfaces represent a major source of variability,

necessitating rigorous standardization of polishing procedures and validation through standard redox probes

before modification. For electropolymerization approaches, control of monomer concentration, electrolyte

composition, and potential cycling parameters is essential for batch-to-batch consistency. Implement

quality control measures such as measuring surface coverage (Γ) for each modified electrode and rejecting

preparations falling outside acceptable ranges (typically ±15% of mean value). When working with SAM-

based sensors, control assembly time and solution concentration precisely, as these factors directly impact

monolayer density and organization, which in turn affect electron transfer kinetics and binding site

accessibility [4].

Selectivity and Interference Management

Achieving selective detection in complex samples requires strategic molecular design and operational

protocols. For cation sensing, the recognition element conjugated to ethenyl ferrocene must be carefully

selected for the target ion. Incorporate receptors with known selectivity profiles, such as quinoline

derivatives for Cu²⁺ or crown ether derivatives for alkali metal ions. The ethenyl linker itself can be

structurally modified to influence selectivity through steric effects or electronic contributions to binding

affinity. When developing sensors for biological applications, consider the potential interferents present in

the sample matrix, particularly oxidizable species such as ascorbic acid, uric acid, and catecholamines that
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may generate overlapping currents. Operation at the lowest possible detection potential minimizes these

interference effects, making ethenyl ferrocene derivatives with relatively low E₁/₂ values (achieved through

electron-donating substituents) advantageous for biological sensing [4] [3].

Advanced operational strategies can further enhance selectivity. Differential measurement techniques that

compare responses before and after specific masking of the target analyte can correct for background signals.

For sensors exhibiting binding-induced potential shifts rather than current changes, potentiometric

detection schemes offer inherent rejection of current-based interferences. When facing persistent

interference issues, consider multisensor arrays incorporating ethenyl ferrocene derivatives with varying

selectivity patterns, coupled with multivariate data analysis techniques such as principal component analysis

or artificial neural networks. These arrays can discriminate between analytes based on distinct response

patterns rather than relying on a single specific interaction [4].

Table 3: Performance Comparison of Ferrocene-Based Sensors with Different Design Approaches

Sensor Architecture
Detection
Limit

Dynamic Range
Response
Time

Stability
(cycles)

Ethenyl Fc SAMs 10 nM - 1 μM 3-4 orders of
magnitude

< 30 seconds > 1000

Electropolymerized Fc
films

100 nM - 10
μM

2-3 orders of
magnitude

1-2 minutes > 500

Fc-carbon
nanocomposites

1 nM - 1 μM 4-5 orders of
magnitude

< 1 minute > 2000

Fc-doped polymers 1 μM - 100 μM 2 orders of
magnitude

2-5 minutes > 200

Troubleshooting Common Performance Issues

Problem: Non-reproducible redox peaks between fabrication batches Solution: Standardize

electrode polishing protocol using fresh alumina slurry for each preparation. Verify electrode
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cleanliness by measuring peak separation for standard ferricyanide/ferrocyanide couple (<70 mV for 1

mM solution at 100 mV/s). Ensure consistent monomer solution concentration and storage conditions.

Problem: Decreasing signal amplitude during repeated measurements Solution: Check for

leaching by comparing cyclic voltammograms before and after soaking modified electrode in pure

electrolyte. Implement more stable immobilization approach (covalent attachment instead of

adsorption). Reduce upper potential limit to prevent over-oxidation.

Problem: Poor selectivity in complex samples Solution: Incorporate additional selectivity through

physical membrane (Nafion) or chemical modification of recognition element. Use differential pulse

voltammetry instead of cyclic voltammetry for better resolution of overlapping signals. Optimize

operating potential to minimize interference from co-oxidizable species.

Problem: Sluggish electron transfer kinetics Solution: Verify monolayer coverage for SAM

approaches (should be 1-5 × 10⁻¹⁰ mol/cm²). For polymer films, optimize film thickness by reducing

number of polymerization cycles. Incorporate conductive nanomaterials (carbon nanotubes, graphene)

to enhance charge transport.

Applications and Future Directions

Ethenyl ferrocene-based electrochemical sensors have found particularly valuable applications in metal

cation detection in environmental, industrial, and biological systems. The robust nature of the ferrocene

redox couple enables reliable operation in diverse media, while the synthetic flexibility of the ethenyl

functional group permits tailoring for specific cation recognition. For transition metal detection, ethenyl

ferrocene derivatives incorporating imine or quinoline receptor groups have demonstrated excellent

sensitivity toward Cu²⁺, with detection limits reaching nanomolar concentrations in optimized systems [4].

The sensing mechanism typically involves coordination of the metal cation to the receptor, which

electronically communicates with the ferrocene center through the conjugated ethenyl bridge, producing

measurable shifts in redox potential. For heavy metal monitoring in environmental samples, ethenyl

ferrocene systems with thiol-containing receptors show promise for Hg²⁺ and Pb²⁺ detection, though

challenges remain in achieving sufficient selectivity in complex matrices.

In the biomedical field, ethenyl ferrocene sensors are being developed for point-of-care diagnostics and

therapeutic drug monitoring. The compatibility of ferrocene derivatives with aqueous systems and their

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 12 / 15 Tech Support

https://www.mdpi.com/2304-6740/11/12/472
https://www.smolecule.com/products/s1504194?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


well-defined electrochemistry at moderate potentials make them suitable for biological applications. Recent

innovations include the integration of ethenyl ferrocene into immunosensing platforms where the redox

species serves as an electrochemical tag for antibody-antigen binding events. Additionally, the development

of miniaturized sensor arrays incorporating multiple ethenyl ferrocene derivatives with varying selectivity

patterns enables multiplexed detection of physiologically relevant metal cations in clinical samples such as

blood and urine [2] [4]. The future clinical translation of these sensors will require careful attention to

fouling resistance in biological matrices and long-term stability under storage conditions.

The fundamental signaling mechanism of ethenyl ferrocene-based cation sensors involves binding-induced

changes to the electrochemical behavior of the ferrocene center, as illustrated below:

Cation Sensing Mechanism with Ethenyl Ferrocene

Free Sensor
Fc(II)/Fc(III) redox couple

at baseline potential

Cation Binding
• Coordination to receptor
• Electronic perturbation

• Structural reorganization

Exposure to
sample solution Signal Transduction

• Redox potential shift
• Current response change

Binding-induced
modification

Electrochemical Measurement
• Cyclic voltammetry

• Differential pulse voltammetry

Electrochemical
interrogation

Cation Quantification
• Calibration curve

• Standard addition method

Signal
processing
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Future research directions for ethenyl ferrocene-based sensors include the development of multi-responsive

systems that simultaneously detect multiple analytes, integration with wearable sensor platforms for

continuous monitoring applications, and implementation in microfluidic analytical devices for automated

sample processing. The compatibility of ethenyl ferrocene with polymerization chemistry suggests

opportunities for creating stimuli-responsive gels and self-healing materials with built-in sensing

capabilities. Additionally, coupling ethenyl ferrocene sensors with energy harvesting systems could enable

self-powered sensing platforms for remote or implantable applications. As synthetic methodologies advance,

increasingly sophisticated ethenyl ferrocene architectures will emerge with enhanced sensitivity, selectivity,

and stability, further expanding their application potential across analytical chemistry, materials science, and

biomedical engineering [2] [4].

Conclusion

Ethenyl ferrocene derivatives represent versatile building blocks for the construction of high-performance

electrochemical sensors, particularly for metal cation detection. Their utility stems from the predictable

electrochemistry of the ferrocene/ferrocenium redox couple, combined with the synthetic flexibility

afforded by the ethenyl functional group. Through rational molecular design and appropriate electrode

modification strategies, ethenyl ferrocene-based sensors can be tailored for specific applications across

environmental monitoring, industrial process control, and clinical diagnostics. The protocols and guidelines

presented in this document provide a foundation for the development, characterization, and implementation

of these sensing platforms, with attention to critical performance factors including sensitivity, selectivity,

stability, and reproducibility. As research in this field advances, ethenyl ferrocene-based sensors are poised to

play an increasingly important role in addressing analytical challenges across diverse scientific and

technological domains.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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